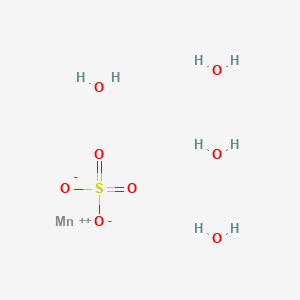

Manganese sulfate tetrahydrate

Overview

Description

Manganese sulfate tetrahydrate (MnSO4•4H2O) is a white, odorless, crystalline solid composed of manganese, sulfur, and oxygen. It is a common source of manganese in many industrial processes, and is also used in food and nutritional products, as well as in some pharmaceuticals. MnSO4•4H2O is an important industrial raw material, and has many applications in the scientific research field.

Scientific Research Applications

1. Catalyst in VOC Abatement

Manganese sulfate tetrahydrate plays a crucial role in the preparation of manganese oxides, which are effective catalysts for the abatement of volatile organic compounds (VOCs). These manganese oxides, derived from manganese sulfate, show enhanced performance after washing, indicating the importance of removing absorbed sulfate for better catalyst efficiency (Wu et al., 2020).

2. Electrodeposition and Coating Properties

Manganese coatings of high quality are electrodeposited from sulfate solutions, with manganese sulfate being a key component. This process is used to study the properties of manganese deposits, including their microstructure, crystallography, and corrosion resistance (Gong & Zangari, 2002).

3. Enhanced Production Methods

4. Catalytic Oxidation and Sulfur Resistance

Manganese sulfate, when hydrated, shows high catalytic activity and stability in the oxidation of methanethiol. This suggests its potential in processes involving the reversible change of structures and associated activity and selectivity (Cellier, Gaigneaux, & Grange, 2004).

5. Manganese Oxide Applications

Manganese(IV) oxides, prepared using manganese(II) sulfate, have shown efficacy in warfare agents' degradation, highlighting their potential in chemical defense applications (Štengl et al., 2012).

6. Nanomaterials and Supercapacitors

Manganese sulfate is utilized in the sonochemical synthesis of MnO2 nanostructures and their hybridization with graphene oxide, demonstrating its significance in developing advanced electrode materials for supercapacitors (Ghasemi, Hosseini, & Boore-Talari, 2018).

Mechanism of Action

Target of Action

Manganese sulfate tetrahydrate primarily targets the mitochondria in cells . It plays a crucial role in various physiological processes by acting as a cofactor for proteins . The manganese cations are surrounded by six O atoms of four water molecules and two sulfate groups, forming a slightly distorted octahedron .

Mode of Action

This compound interacts with its targets, particularly the mitochondria, where it inhibits the respiratory chain . The compound forms a variety of hydrates and all of these salts dissolve in water to give faintly pink solutions of the aquo complex [Mn(H2O)6]2+ .

Biochemical Pathways

The compound plays a significant role in various biochemical pathways. It is involved in the oxidation process where it undergoes electrolysis to give manganese dioxide . Upon further oxidation, it gives chemical manganese dioxide (CMD) .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The primary result of the action of this compound is the production of manganese dioxide through electrolysis . This manganese dioxide, particularly the form known as CMD, finds application in dry-cell batteries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature between 15-25°C . It’s also important to avoid dust formation and ensure adequate ventilation . The compound is also known to be combustible .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

In the realm of biochemistry, Manganese Sulfate Tetrahydrate acts as a catalyst and a reagent in organic synthesis . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions . The manganese cations in the compound are surrounded by six oxygen atoms of four water molecules and two sulfate groups, forming an almost ideal octahedron .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action can depend on the biochemical context and the presence of other molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, may be observed. The specific effects can depend on the animal model and the experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

properties

IUPAC Name |

manganese(2+);sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUFCUKTJFSWPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MnO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-87-7 (Parent), 16397-91-4 (Parent) | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10101-68-5 | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt, hydrate (1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F46LH60L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

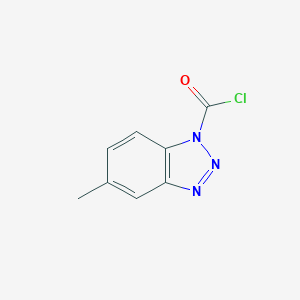

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

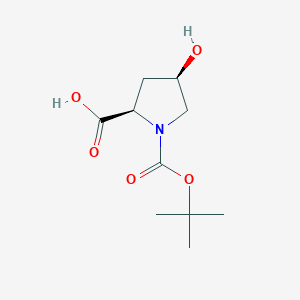

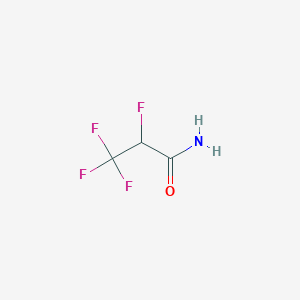

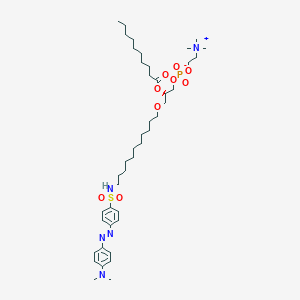

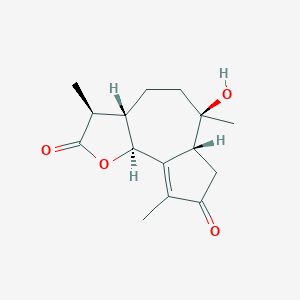

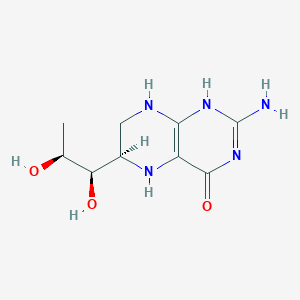

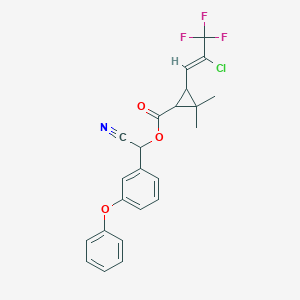

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Manganese sulfate tetrahydrate?

A1: this compound (MnSO₄·4H₂O) is a hydrated salt composed of a manganese(II) cation (Mn²⁺), a sulfate anion (SO₄²⁻), and four water molecules (H₂O) per formula unit. The crystal structure reveals centrosymmetric bis(μ-sulfato-O:O′)bis[tetraaquamanganese(II)] dimers, forming eight-membered rings with two cis-located bridging sulfate anions and two coordination octahedra around manganese(II) [].

Q2: Can you elaborate on the coordination chemistry of Manganese in this compound?

A2: The manganese(II) ion in MnSO₄·4H₂O adopts a slightly distorted octahedral geometry []. It is coordinated to six oxygen atoms: four from water molecules and two from sulfate groups. This coordination environment influences its chemical reactivity and physical properties.

Q3: Are there any unexpected reactions involving this compound?

A3: Interestingly, MnSO₄·4H₂O can yield unexpected products in certain reactions. For instance, a study found that reacting it with sodium maleate and 1,10-phenanthroline (phen) resulted in Tetraaqua(1,10-phenanthroline-κ2N,N′)manganese(II) sulfate dihydrate []. This highlights the importance of understanding the reactivity of MnSO₄·4H₂O in different chemical environments.

Q4: What are the applications of this compound in plant nutrition?

A4: Manganese is an essential micronutrient for plant growth, and MnSO₄·4H₂O serves as a common source of manganese in fertilizers and plant nutrient solutions [, , ]. It is used to address manganese deficiencies in soils and promote healthy plant development.

Q5: How is this compound used in water culture systems for blueberries?

A5: Researchers have developed specific water culture nutrient solutions containing MnSO₄·4H₂O to optimize blueberry growth []. The solution provides essential nutrients, including manganese, in controlled concentrations to support robust root development and overall plant health.

Q6: Are there any formulations incorporating this compound for sustained nutrient release in agriculture?

A6: Yes, MnSO₄·4H₂O is a component of water-retaining, long-acting, sustained-release composite fertilizers []. These formulations are designed to improve soil properties, enhance drought resistance, and provide a consistent supply of nutrients to crops, including manganese, over an extended period.

Q7: Are there alternative uses for this compound beyond agriculture?

A7: Absolutely. MnSO₄·4H₂O is employed in various applications, including the optimization of fermentation conditions for exopolysaccharide production by Lactobacillus bulgaricus strain AK-1 []. This highlights its versatility in different biotechnological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)